molecular formula C14H9BrF3NO2S B1604901 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene CAS No. 650615-78-4

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1604901
M. Wt: 392.19 g/mol
InChI Key: PIDISHAWZWUURP-UHFFFAOYSA-N
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Description

“1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H9BrF3NO2S . It has a molecular weight of 392.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9BrF3NO2S/c15-8-9-1-4-11(5-2-9)22-13-6-3-10(14(16,17)18)7-12(13)19(20)21/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.2 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Catalysis and Synthesis

  • 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been utilized as an efficient catalyst for synthesizing various organic derivatives, demonstrating the potential use of similar compounds in catalysis and organic synthesis (Karimi-Jaberi et al., 2012).

Building Blocks in Molecular Electronics 2. Aryl bromides, similar to the subject compound, serve as useful building blocks for molecular wires in electronics, highlighting their role in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles 3. Bromomethylbenzene derivatives have been employed in the synthesis of isoindoles, indicating the relevance of such compounds in creating structurally diverse organic molecules (Kuroda & Kobayashi, 2015).

Luminescent Materials for Sensing Applications 4. Similar bromophenyl derivatives are used in synthesizing luminescent materials, which are effective in sensing applications like detecting explosives and organic molecules (Xiang & Cao, 2012).

Covalent Coupling and Polymerization 5. Bromophenyl compounds are involved in surface-confined polymerization, suggesting potential applications in materials science and nanotechnology (Morchutt et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]sulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO2S/c15-8-9-1-4-11(5-2-9)22-13-6-3-10(14(16,17)18)7-12(13)19(20)21/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDISHAWZWUURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347949
Record name 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene

CAS RN

650615-78-4
Record name 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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